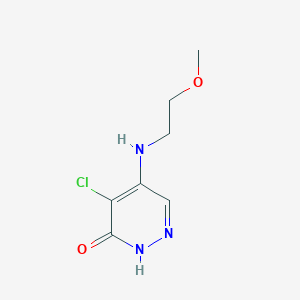

4-Chloro-5-((2-methoxyethyl)amino)pyridazin-3-ol

Description

4-Chloro-5-((2-methoxyethyl)amino)pyridazin-3-ol is a pyridazine derivative featuring a hydroxyl group at position 3, a chlorine atom at position 4, and a (2-methoxyethyl)amino substituent at position 4. This compound belongs to the pyridazinone family, which is characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. Pyridazinones are widely studied for their pharmacological applications, including kinase inhibition and cardiovascular activity .

Properties

IUPAC Name |

5-chloro-4-(2-methoxyethylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O2/c1-13-3-2-9-5-4-10-11-7(12)6(5)8/h4H,2-3H2,1H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMAJQAEOYPZJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C(=O)NN=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-((2-methoxyethyl)amino)pyridazin-3-ol typically involves the reaction of 4-chloro-3-hydroxypyridazine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-((2-methoxyethyl)amino)pyridazin-3-ol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to its corresponding amine or alcohol derivatives.

Substitution: This reaction can replace the chlorine atom with other substituents, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkyl or aryl derivatives .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-5-((2-methoxyethyl)amino)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

To contextualize the properties of 4-Chloro-5-((2-methoxyethyl)amino)pyridazin-3-ol, we compare it with structurally analogous pyridazinone derivatives. Key differences in substituents, synthesis, and physicochemical properties are highlighted below.

Structural and Substituent Analysis

Key Observations :

- Position 5 Substituents: The (2-methoxyethyl)amino group in the target compound contrasts with alkynyl (), pyridinyloxy (), and methylamino () groups. These differences influence electronic effects and steric bulk.

- Ring Saturation : Dihydro derivatives (e.g., and ) exhibit reduced aromaticity, affecting conjugation and stability compared to the fully aromatic target compound.

Physicochemical Properties

Notes:

Biological Activity

4-Chloro-5-((2-methoxyethyl)amino)pyridazin-3-ol is a compound of interest due to its potential biological activity, particularly in the context of therapeutic applications. Its structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the current understanding of its biological activity, including relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : C₈H₁₀ClN₃O

- Molecular Weight : 189.64 g/mol

Biological Activity Overview

The biological activity of 4-Chloro-5-((2-methoxyethyl)amino)pyridazin-3-ol has been investigated in various studies, focusing on its potential as an inhibitor for certain enzymatic activities and its effects on cellular processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The modifications in the structure of pyridazin derivatives have shown varied effects on their potency against specific targets:

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 4-Chloro-5-((2-methoxyethyl)amino)pyridazin-3-ol | NAPE-PLD | 72 | |

| Related Pyrimidine Derivative | NAPE-PLD | 27 |

From the data, it is evident that the introduction of different substituents can significantly influence inhibitory potency. The compound's chloro and methoxyethyl groups appear to enhance its interaction with biological targets.

Research indicates that 4-Chloro-5-((2-methoxyethyl)amino)pyridazin-3-ol may act as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism. By inhibiting this enzyme, the compound may alter levels of bioactive lipids, which play critical roles in cellular signaling and inflammation.

Case Studies and Research Findings

- In Vitro Studies : In a study evaluating various pyridazine derivatives, 4-Chloro-5-((2-methoxyethyl)amino)pyridazin-3-ol demonstrated significant inhibition of NAPE-PLD activity with an IC50 value of 72 nM, indicating promising potential for therapeutic applications targeting lipid metabolism disorders .

- Cellular Effects : Further investigations revealed that treatment with this compound resulted in altered levels of endocannabinoids in neuronal cells, suggesting implications for neuropharmacological applications .

- Animal Models : In vivo studies using animal models have shown that administration of this compound can affect emotional behavior by modulating endocannabinoid levels, supporting its potential use in treating mood disorders .

Safety and Toxicology

While exploring the therapeutic potential, it is also essential to consider safety profiles. The compound has been associated with moderate toxicity in preliminary assessments:

| Hazard Type | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

These findings necessitate further toxicological evaluations to establish safe dosage levels for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.